molecular formula C16H20BrNO2 B2629697 (E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one CAS No. 302574-17-0

(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2629697
CAS No.: 302574-17-0
M. Wt: 338.245
InChI Key: UPRWYTVDTJJMAV-VQHVLOKHSA-N
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Description

(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H20BrNO2 and its molecular weight is 338.245. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Formation of Pyrazoles and Thiazoles : A study by Ninganayaka Mahesha et al. (2021) demonstrates the formation of 4,5-dihydropyrazole-1-arbothioamide from (E)-1-(4-Methoxyphenyl)-3-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. This compound further reacts to form 4,5-dihydro-1-(thiazol-2-yl)pyrazoles, exhibiting a T-shaped structure and forming ribbons or sheets through hydrogen bonds (Ninganayaka Mahesha et al., 2021).

  • Crystal Structures of Chalcone Derivatives : M. Shkir et al. (2019) reported the crystal structure geometry of chalcone derivatives including (E)-3-(3-Bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. The study focused on linear optical, second and third-order nonlinear optical properties, and charge transport properties, indicating their potential use in semiconductor devices (M. Shkir et al., 2019).

Antimicrobial and Biological Activities

  • Antimicrobial Evaluation : V. M. Sherekar et al. (2021) synthesized 1-(4- bromo -1- hydroxynaphthalen-2-yl)-3-(4-methoxy phenyl)-prop-2-en-1-one and found it to possess excellent antimicrobial activities upon screening (V. M. Sherekar et al., 2021).

  • Synthesis of Biphenyl Azepin Derivatives with Antimicrobial Activity : Sergii Demchenko et al. (2020) synthesized 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides with in vitro antimicrobial activity, especially against Staphylococcus aureus, Cryptococcus neoformans, and Candida albicans (Sergii Demchenko et al., 2020).

Optical and Electronic Properties

  • Investigation of Optical Properties : A study by Rekha Kumari et al. (2017) on derivatives like (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one examined their absorption and fluorescence characteristics in various solvents. This study provided insights into the solvatochromic effects and the stabilization of these molecules in singlet excited states (Rekha Kumari et al., 2017).

  • Optimization of Azepane Derivatives as PKB Inhibitors : C. Breitenlechner et al. (2004) conducted structure-based optimization of azepane derivatives for protein kinase B (PKB-alpha) inhibition. They identified plasma-stable and highly active compounds, enhancing our understanding of the molecular interactions and activities of these molecules (C. Breitenlechner et al., 2004).

Properties

IUPAC Name

(E)-1-(azepan-1-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO2/c1-20-15-8-6-13(12-14(15)17)7-9-16(19)18-10-4-2-3-5-11-18/h6-9,12H,2-5,10-11H2,1H3/b9-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRWYTVDTJJMAV-VQHVLOKHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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